molecular formula C16H22O7 B14196246 3-Oxo-1-phenyl-2,6,9,12-tetraoxatetradecan-14-oic acid CAS No. 919297-76-0

3-Oxo-1-phenyl-2,6,9,12-tetraoxatetradecan-14-oic acid

Cat. No.: B14196246
CAS No.: 919297-76-0
M. Wt: 326.34 g/mol
InChI Key: NTWQIFXXVZACFW-UHFFFAOYSA-N
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Description

3-Oxo-1-phenyl-2,6,9,12-tetraoxatetradecan-14-oic acid is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-1-phenyl-2,6,9,12-tetraoxatetradecan-14-oic acid typically involves multi-step organic reactions. One common method includes the esterification of tetraethylene glycol with phenylacetic acid, followed by oxidation and subsequent etherification steps. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-1-phenyl-2,6,9,12-tetraoxatetradecan-14-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Oxo-1-phenyl-2,6,9,12-tetraoxatetradecan-14-oic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-1-phenyl-2,6,9,12-tetraoxatetradecan-14-oic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can influence various biochemical processes, including signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-1-phenyl-2,6,9,12-tetraoxatetradecan-14-oic acid is unique due to its specific combination of ether linkages and a phenyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

CAS No.

919297-76-0

Molecular Formula

C16H22O7

Molecular Weight

326.34 g/mol

IUPAC Name

2-[2-[2-(3-oxo-3-phenylmethoxypropoxy)ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C16H22O7/c17-15(18)13-22-11-10-21-9-8-20-7-6-16(19)23-12-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,17,18)

InChI Key

NTWQIFXXVZACFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCOCCOCCOCC(=O)O

Origin of Product

United States

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